2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that combines a thienopyridine core with a furan ring and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves multi-step organic reactions
Formation of Thienopyridine Core: The thienopyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and a thiophene derivative under acidic or basic conditions.
Introduction of Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Chlorination: The final step involves the chlorination of the compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure makes it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Another chlorinated pyridine derivative with different substituents.
2,6-dichloro-5-fluoro-3-pyridinecarbonitrile: A pyridine derivative with multiple halogen substituents.
Indole derivatives: Compounds with a similar heterocyclic structure but different core elements.
Uniqueness
2-chloro-5-(furan-3-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its combination of a thienopyridine core with a furan ring and a chloro substituent. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVLFYJZHWVQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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